Bromodiphenhydramine

Description

Bromodiphenhydramine is an ethanolamine antihistamine with antimicrobial property. This compound is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients.

This compound is a brominated derivative of diphenhydramine, an ethanolamine derivative and histamine H1 receptor antagonist with anti-allergic, sedative, antiemetic and anticholinergic properties. Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors, thereby alleviating the symptoms caused by endogenous histamine on bronchial, capillary and gastrointestinal (GI) smooth muscles. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of GI smooth muscle. In addition, bromazine binds to and blocks peripheral and central muscarinic receptors.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954 and is indicated for allergic disease.

This compound is only found in individuals that have used or taken this drug. It is an ethanolamine antihistamine with antimicrobial property. This compound is used in the control of cutaneous allergies. Ethanolamine antihistamines produce marked sedation in most patients. This compound competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding.

RN given refers to parent cpd

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Properties

IUPAC Name |

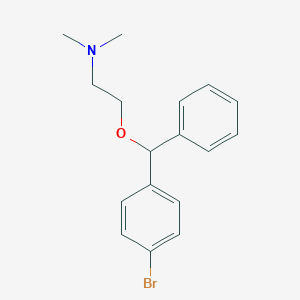

2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNIWXHYABYXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1808-12-4 (hydrochloride) | |

| Record name | Bromazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6022688 | |

| Record name | Bromodiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.45e-03 g/L | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118-23-0, 1808-12-4 | |

| Record name | Bromodiphenhydramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodiphenhydramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromodiphenhydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.854 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODIPHENHYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T032BI7727 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromodiphenhydramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Bromodiphenhydramine chemical structure and properties

An In-depth Technical Guide to Bromodiphenhydramine: Chemical Structure, Properties, and Pharmacological Profile

Abstract

This compound is a first-generation antihistamine of the ethanolamine ether class, recognized for its potent antagonism of the histamine H1 receptor and significant anticholinergic properties.[1][2] As a brominated derivative of diphenhydramine, it is utilized for the symptomatic relief of various allergic conditions, irritant cough, and motion sickness.[2][3][4] Its mechanism of action involves competitive inhibition of histamine at H1 receptors and blockade of muscarinic acetylcholine receptors.[3][5] This dual activity alleviates histamine-mediated symptoms such as vasodilation and increased capillary permeability while also producing characteristic side effects like sedation and dry mouth.[5][6] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies relevant to its synthesis and evaluation.

Chemical Identity and Structure

This compound, chemically known as 2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine, is a tertiary amino compound.[2] Its structure is characterized by a diphenylmethoxy group, where one of the phenyl rings is substituted with a bromine atom at the para (4) position. This moiety is linked via an ether bond to a dimethylethanamine group.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine[2][4] |

| CAS Number | 118-23-0 (Base)[2][7] |

| 1808-12-4 (Hydrochloride Salt)[7][8] | |

| Molecular Formula | C₁₇H₂₀BrNO[2][9] |

| Synonyms | Bromazine, Ambodryl, Histabromamine[2][3][7] |

Physicochemical Properties

The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the bromine atom and the tertiary amine group are key determinants of its lipophilicity and basicity.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 334.25 g/mol | [7][9] |

| Molecular Weight (HCl Salt) | 370.71 g/mol | [7][8][10] |

| Melting Point (HCl Salt) | 144-145 °C | [7] |

| pKa (Strongest Basic) | 8.87 | [1] |

| logP | 4.42 | [1] |

| Solubility | 3.45 x 10⁻³ g/L | [2] |

| Polar Surface Area | 12.47 Ų | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 6 | [1] |

Pharmacological Properties

Mechanism of Action

This compound exerts its therapeutic effects through two primary mechanisms:

-

Histamine H1 Receptor Antagonism: It acts as a competitive antagonist at histamine H1 receptors.[1][2][5] It binds to the receptor without activating it, thereby preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms like vasodilation, increased capillary permeability, bronchoconstriction, and itching.[2][6]

-

Anticholinergic (Antimuscarinic) Activity: As with other ethanolamine derivatives, this compound is a potent antagonist of muscarinic acetylcholine receptors.[1][2][5] This blockade of acetylcholine signaling is responsible for its antiemetic effects and contributes to its use in motion sickness.[2] It also causes the classic anticholinergic side effects, such as dry mouth, blurred vision, and urinary retention.[3]

Signaling Pathways

The antagonistic actions of this compound block distinct signaling pathways initiated by histamine and acetylcholine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound [drugfuture.com]

- 8. This compound Hydrochloride | C17H21BrClNO | CID 519514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. GSRS [precision.fda.gov]

- 10. This compound hydrochloride | TargetMol [targetmol.com]

Pharmacological Profile of Bromodiphenhydramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodiphenhydramine is a first-generation ethanolamine antihistamine that also possesses significant anticholinergic properties.[1] As a derivative of diphenhydramine, it acts as a competitive antagonist at the histamine H1 receptor, mitigating the effects of histamine in allergic reactions.[1][2] Concurrently, its antagonism of muscarinic acetylcholine receptors contributes to its side effect profile, including sedation and dry mouth. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, pharmacokinetics, and pharmacodynamics. Due to a scarcity of publicly available quantitative data for this compound, this guide also incorporates data from its parent compound, diphenhydramine, and the structurally related compound, brompheniramine, to provide a more complete, albeit contextual, profile. Detailed experimental methodologies for key assays relevant to the characterization of this class of compounds are also provided, alongside visualizations of key signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effects and side effects through the competitive antagonism of two key receptor systems: the histamine H1 receptor and muscarinic acetylcholine receptors.

Histamine H1 Receptor Antagonism

This compound competitively binds to H1 receptors on various effector cells in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscles, preventing histamine from eliciting its pro-inflammatory and allergic responses.[1] This antagonism alleviates symptoms such as sneezing, itching, and rhinorrhea.

Muscarinic Acetylcholine Receptor Antagonism

As an ethanolamine antihistamine, this compound exhibits significant antimuscarinic activity by blocking muscarinic acetylcholine receptors.[1] This action is responsible for its anticholinergic side effects, including sedation, dry mouth, and blurred vision.

Quantitative Pharmacological Data

Quantitative data on the binding affinity and pharmacokinetic properties of this compound are limited in publicly accessible literature. The following tables summarize the available data for this compound and its related compounds, diphenhydramine and brompheniramine, to provide a comparative context.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | Histamine H1 Receptor | Muscarinic M1 Receptor | Muscarinic M2 Receptor | Muscarinic M3 Receptor | Muscarinic M4 Receptor | Muscarinic M5 Receptor |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Diphenhydramine | 20[3] | 83[3] | 373[3] | Data not available | Data not available | Data not available |

| Brompheniramine | Data not available | No significant difference from Chlorpheniramine[4] | No significant difference from Chlorpheniramine[4] | No significant difference from Chlorpheniramine[4] | No significant difference from Chlorpheniramine[4] | No significant difference from Chlorpheniramine[4] |

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Diphenhydramine (Adults) | Brompheniramine (Adults) |

| Bioavailability | Well absorbed from the digestive tract[1] | ~50% (significant first-pass metabolism)[[“]] | Data not available |

| Protein Binding | 96%[1] | ~86%[[“]] | Data not available |

| Tmax (Peak Plasma Time) | Data not available | 1.5 hours[6][7] | 3.1 ± 1.1 hours[8] |

| Cmax (Peak Plasma Concentration) | Data not available | Varies with dose[6][7] | 11.6 ± 3.0 ng/mL[8] |

| Half-life (t1/2) | 1 to 4 hours[1] | ~9.2 hours (young adults), 13.5 hours (elderly)[[“]] | 24.9 ± 9.3 hours[8] |

| Metabolism | Hepatic (Cytochrome P-450 system)[1] | Primarily hepatic via CYP2D6[[“]] | Data not available |

| Excretion | Primarily renal (as metabolites)[1] | Primarily renal (as metabolites) | Data not available |

| AUC (Area Under the Curve) | Data not available | Varies with dose[6][7] | Data not available |

Signaling Pathways

Histamine H1 Receptor Signaling

Antagonism of the H1 receptor by this compound blocks the canonical Gq/11 signaling pathway initiated by histamine. This prevents the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream release of intracellular calcium and activation of protein kinase C (PKC) are suppressed.

Muscarinic Acetylcholine Receptor Signaling

This compound's antagonism of muscarinic receptors (primarily M1-M3 subtypes) interferes with acetylcholine-mediated signaling. Blockade of Gq/11-coupled M1 and M3 receptors prevents PLC activation and subsequent downstream signaling, similar to H1 receptor antagonism. Blockade of Gi/o-coupled M2 receptors would prevent the inhibition of adenylyl cyclase, though the primary effects of this compound are attributed to its action on Gq-coupled receptors.

Experimental Protocols

Detailed experimental protocols for the characterization of compounds like this compound are crucial for reproducible research. The following sections outline methodologies for key in vitro assays.

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound for the H1 receptor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the histamine H1 receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a multi-well plate, combine the membrane preparation with a known concentration of a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) and varying concentrations of the test compound (this compound). Include control wells with no test compound (total binding) and wells with an excess of a non-radiolabeled H1 antagonist (e.g., mianserin) to determine non-specific binding. Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro CYP2D6 Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of a compound on the CYP2D6 enzyme using human liver microsomes.

Methodology:

-

Prepare Incubation Mixture: In microcentrifuge tubes, combine human liver microsomes, phosphate buffer (pH 7.4), and varying concentrations of the test compound (this compound).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the microsomes.

-

Initiate Reaction: Initiate the enzymatic reaction by adding a known concentration of a CYP2D6 probe substrate (e.g., dextromethorphan) and an NADPH-regenerating system. Incubate at 37°C for a specific time (e.g., 15-30 minutes).

-

Terminate Reaction: Stop the reaction by adding a quenching solution, such as cold acetonitrile.

-

LC-MS/MS Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the formation of the metabolite (e.g., dextrorphan).

-

Data Analysis: Plot the percentage of metabolite formation (relative to a vehicle control) against the logarithm of the test compound concentration to determine the IC50 value for CYP2D6 inhibition.

Conclusion

This compound is a first-generation antihistamine with a well-established dual mechanism of action involving the antagonism of both histamine H1 and muscarinic acetylcholine receptors. While its qualitative pharmacological profile is understood, there is a notable lack of specific quantitative data in the public domain, particularly regarding its binding affinities for its target receptors and detailed pharmacokinetic parameters in humans. The data presented for the related compounds, diphenhydramine and brompheniramine, offer valuable context and suggest that this compound likely possesses a similar profile. The provided experimental protocols serve as a guide for researchers aiming to further characterize the pharmacological properties of this compound and other related compounds. Further research is warranted to fully elucidate the quantitative aspects of this compound's pharmacology, which will be crucial for a more complete understanding of its therapeutic efficacy and safety profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. SMPDB [smpdb.ca]

- 3. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. consensus.app [consensus.app]

- 6. Single-Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Single‐Dose Pharmacokinetic Study of Diphenhydramine HCl in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics and antihistaminic effects of brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Sedative Properties of Bromodiphenhydramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodiphenhydramine, a first-generation ethanolamine-class antihistamine, is recognized for its sedative properties, a characteristic shared with other drugs in its class.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's sedative effects, targeting researchers and professionals in drug development. The document delves into its mechanism of action, primarily as a histamine H1 receptor antagonist with notable anticholinergic activity.[3][4] While specific quantitative binding data for this compound is limited in publicly available literature, this guide synthesizes known information and draws parallels from its parent compound, diphenhydramine, to provide a thorough analysis. Detailed experimental protocols for assessing sedative-hypnotic activity are provided, alongside diagrammatic representations of its primary signaling pathway and relevant experimental workflows to facilitate further investigation into this compound's neuropharmacological profile.

Introduction

This compound is a brominated derivative of diphenhydramine, a well-known first-generation antihistamine.[2] Like its predecessor, this compound exhibits a range of effects, including anti-allergic, antiemetic, and significant sedative and anticholinergic properties.[1][4] The sedative effects of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors.[3] This guide aims to consolidate the existing knowledge on the sedative properties of this compound, offering a technical resource for scientific and research applications.

Mechanism of Action

The sedative properties of this compound are primarily attributed to its action on two key receptor systems in the CNS:

-

Histamine H1 Receptor Antagonism: this compound acts as a competitive antagonist or inverse agonist at histamine H1 receptors.[1][2] In the CNS, histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus play a crucial role in promoting wakefulness.[5][6] By blocking the action of histamine at H1 receptors on these and other neurons, this compound suppresses this wakefulness-promoting signal, leading to sedation.[3]

-

Muscarinic Acetylcholine Receptor Antagonism: As an ethanolamine derivative, this compound also possesses significant anticholinergic activity, acting as an antagonist at muscarinic acetylcholine receptors.[1][2] This action contributes to its sedative effects and is also responsible for some of its common side effects, such as dry mouth and blurred vision.[3]

Signaling Pathway

The primary mechanism of sedation involves the blockade of the Gq/11 protein-coupled histamine H1 receptor in neuronal cells. This inhibition prevents the activation of phospholipase C (PLC), which in turn reduces the production of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a decrease in neuronal excitability, contributing to the overall sedative effect.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic and pharmacodynamic profile of this compound is essential for predicting its sedative effects.

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Protein Binding | 96% | [1] |

| Biological Half-Life | 1 to 4 hours | [1] |

| Metabolism | Hepatic (Cytochrome P-450 system); some renal | [1] |

| Absorption | Well absorbed in the digestive tract | [1] |

Pharmacodynamic Data

Quantitative data on the binding affinity of this compound to histamine H1 and muscarinic receptors is not extensively reported in the literature. However, data for the closely related compound, diphenhydramine, provides a useful reference point.

| Receptor | Ligand | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Histamine H1 | Diphenhydramine | Radioligand Binding ([3H]-mepyramine) | 1.1 - 4.2 | 8.3 - 34 | [7] |

| Muscarinic M1 | Diphenhydramine | Radioligand Binding ([3H] N-Methylscopolamine) | 83 | 346 | [7] |

| Muscarinic M2 | Diphenhydramine | Radioligand Binding ([3H] N-Methylscopolamine) | 373 | 1050 | [7] |

| Muscarinic M3 | Diphenhydramine | Radioligand Binding ([3H] N-Methylscopolamine) | 137 | - | [7] |

Note: The above data is for Diphenhydramine and should be considered as an estimate for this compound's potential activity.

Preclinical and Clinical Evidence of Sedation

Preclinical Studies

Preclinical models are crucial for characterizing the sedative-hypnotic effects of compounds like this compound. Common in vivo assays include the open field test and the potentiation of pentobarbital-induced sleeping time. While specific studies on this compound are scarce, the methodologies are well-established for assessing sedative properties.

Clinical Studies

There is a lack of specific clinical trials focusing on the sedative effects of this compound. However, extensive clinical data exists for diphenhydramine, which is often used as an over-the-counter sleep aid.[8][9] Studies on diphenhydramine have demonstrated its efficacy in reducing sleep latency and increasing sleep duration, although it can also be associated with next-day drowsiness.[8] A comparative study on children requiring sedation for electroencephalography (EEG) found that diphenhydramine was less effective than chloral hydrate, with a lower success rate at the first dose and a longer sleep latency.[10][11]

Experimental Protocols

In Vitro: Radioligand Binding Assay for H1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Membrane preparation from cells expressing human H1 receptors.

-

Radioligand: [3H]-mepyramine.

-

Unlabeled ligand: Mepyramine (for non-specific binding).

-

Test compound: this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membrane preparation with a fixed concentration of [3H]-mepyramine and varying concentrations of this compound in the assay buffer. A parallel set of tubes containing [3H]-mepyramine and an excess of unlabeled mepyramine is used to determine non-specific binding. Total binding is determined in the absence of any competing ligand.

-

Filtration: After incubation to equilibrium, rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC50 value. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo: Pentobarbital-Induced Sleeping Time Test

This protocol is a classic in vivo method to screen for sedative-hypnotic activity.[12][13][14]

Objective: To evaluate the ability of this compound to potentiate pentobarbital-induced sleep in mice.

Materials:

-

Male Swiss albino mice.

-

This compound (various doses).

-

Pentobarbital sodium (hypnotic agent).

-

Vehicle (e.g., saline).

-

Stopwatch.

Procedure:

-

Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (e.g., vehicle control, positive control with a known sedative, and experimental groups with different doses of this compound).

-

Administration: Administer the test substance (this compound or vehicle) intraperitoneally or orally.

-

Induction of Sleep: After a specific pretreatment time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of pentobarbital sodium intraperitoneally to all animals.[12]

-

Observation: Immediately after pentobarbital administration, place each mouse in an individual observation cage and start the stopwatch.

-

Measurement: Record the time of onset of sleep (loss of righting reflex, i.e., the inability of the mouse to correct its posture when placed on its back) and the duration of sleep (time from the loss to the recovery of the righting reflex).[12]

-

Data Analysis: Compare the mean duration of sleep in the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

This compound's sedative properties are a direct result of its antagonism of central histamine H1 receptors and, to a lesser extent, muscarinic acetylcholine receptors. While it is pharmacologically similar to other first-generation antihistamines, a notable gap exists in the literature regarding specific quantitative data on its binding affinities and in vivo sedative potency. Future research should focus on obtaining these quantitative parameters to better characterize its CNS profile. Furthermore, clinical studies specifically designed to evaluate the sedative and hypnotic efficacy of this compound, including its effects on sleep architecture via EEG, would be invaluable for understanding its potential therapeutic applications and side-effect profile in comparison to other sedative agents. Such data would provide a more complete picture of this compound's place within the landscape of sedative-hypnotic drugs.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 6. How do histamine receptors affect neuronal physiology? — Brain Stuff [brainstuff.org]

- 7. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sedation and performance impairment of diphenhydramine and second-generation antihistamines: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Comparison between Effect of Chloralhydrate and Diphenhydramine on Sedating for Electroencephalography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Comparison between Effect of Chloralhydrate and Diphenhydramine on Sedating for Electroencephalography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2.8.2. Pentobarbital induced sleeping time test [bio-protocol.org]

- 13. Hypnotic Effect of Ocimum basilicum on Pentobarbital-Induced Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijbcp.com [ijbcp.com]

An In-depth Technical Guide to the H1 Receptor Antagonist Activity of Bromodiphenhydramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the histamine H1 receptor antagonist activity of bromodiphenhydramine, a first-generation antihistamine belonging to the ethanolamine class. The document delves into the molecular pharmacology of this compound, detailing its mechanism of action as a competitive antagonist and inverse agonist at the H1 receptor. Key quantitative data on the binding affinities of related first-generation antihistamines are presented for comparative analysis. Detailed experimental protocols for the characterization of H1 receptor antagonists, including radioligand binding assays, calcium flux assays, and NF-κB reporter gene assays, are provided. Furthermore, this guide includes mandatory visualizations of the H1 receptor signaling pathway and a typical experimental workflow for antagonist characterization, rendered using the DOT language for Graphviz. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antihistaminic drugs.

Introduction

This compound is a first-generation antihistamine that competitively blocks histamine H1 receptors.[1] Like other first-generation antihistamines, it readily crosses the blood-brain barrier, which can lead to sedative effects. Its primary therapeutic applications are in the management of allergic reactions. Understanding the precise mechanism and quantitative aspects of its interaction with the H1 receptor is crucial for both fundamental research and the development of novel therapeutics with improved selectivity and side-effect profiles. This guide will provide an in-depth examination of the H1 receptor antagonist activity of this compound.

Molecular Pharmacology of this compound

Mechanism of Action at the H1 Receptor

This compound functions as a competitive antagonist at the histamine H1 receptor. This means that it binds to the same site on the receptor as the endogenous agonist, histamine, but does not activate it. By occupying the binding site, it prevents histamine from eliciting its characteristic downstream effects.

Furthermore, like many other H1 antagonists, this compound is also considered an inverse agonist. The H1 receptor exhibits a degree of constitutive activity, meaning it can signal in the absence of an agonist. Inverse agonists like this compound not only block the action of agonists but also reduce this basal level of receptor activity.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by an agonist such as histamine, the following signaling cascade is initiated:

-

G Protein Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C Activation: The activated Gαq subunit dissociates and activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

-

Downstream Effects: Activated PKC phosphorylates various cellular proteins, leading to the transcription of pro-inflammatory mediators, including the activation of the NF-κB pathway.

This compound, by acting as an antagonist/inverse agonist, inhibits this entire cascade.

Figure 1. H1 Receptor Signaling Pathway.

Quantitative Data: H1 Receptor Binding Affinity

| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |

| Diphenhydramine | H1 | Human | Radioligand Binding | 9.6 - 16 | [2] |

| Cetirizine | H1 | Human | Radioligand Binding | 6 | [2] |

| Doxylamine | H1 | - | Radioligand Binding | 1.0 | [3] |

Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The characterization of an H1 receptor antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay for Ki Determination

This assay directly measures the affinity of a compound for the H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the H1 receptor.

Materials:

-

HEK293 cells stably expressing the human H1 receptor.

-

Cell membrane preparation from the above cells.

-

[³H]-mepyramine (radiolabeled H1 antagonist).

-

This compound (test compound).

-

Unlabeled mepyramine (for non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Harvest HEK293-H1R cells and homogenize in a hypotonic buffer. Centrifuge to pellet the cell membranes and resuspend in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

A fixed concentration of [³H]-mepyramine (typically at or below its Kd).

-

Increasing concentrations of this compound.

-

Cell membrane preparation.

-

-

Controls:

-

Total Binding: Wells containing only [³H]-mepyramine and membranes.

-

Non-specific Binding: Wells containing [³H]-mepyramine, membranes, and a high concentration of unlabeled mepyramine.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-mepyramine binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

-

Calcium Flux Assay for Functional Antagonism

This assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an H1 receptor agonist.

Objective: To determine the functional antagonist activity of this compound at the H1 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human H1 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Histamine (agonist).

-

This compound (test compound).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the H1R-expressing cells into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with a solution of Fluo-4 AM in assay buffer for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Initiate kinetic reading and then add a fixed concentration of histamine (typically the EC80 concentration) to all wells.

-

Data Acquisition: Continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the histamine response against the log concentration of this compound.

-

Calculate the IC50 value for the antagonist.

-

NF-κB Reporter Gene Assay for Inverse Agonism

This assay is used to measure the ability of a compound to modulate the constitutive activity of the H1 receptor by quantifying the activity of the NF-κB transcription factor.

Objective: To assess the inverse agonist activity of this compound on the H1 receptor-mediated NF-κB pathway.

Materials:

-

HEK293 cells co-expressing the human H1 receptor and a reporter construct containing NF-κB response elements upstream of a luciferase gene.

-

This compound (test compound).

-

Cell culture medium.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the reporter cells into a 96-well white-walled plate and culture overnight.

-

Compound Treatment: Add varying concentrations of this compound to the wells and incubate for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours).[5]

-

Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

-

Data Analysis:

-

Plot the luminescence signal against the log concentration of this compound.

-

A decrease in the basal luminescence signal in the absence of an agonist indicates inverse agonist activity.

-

Calculate the IC50 value for the inverse agonist effect.

-

Experimental Workflow and Logical Relationships

The characterization of a potential H1 receptor antagonist follows a logical progression from initial binding studies to functional and downstream signaling assays.

Figure 2. Experimental Workflow for H1 Antagonist Characterization.

Conclusion

This compound is a classic first-generation H1 receptor antagonist that serves as an important tool compound for studying histamine-mediated processes. Its mechanism of action involves both competitive antagonism and inverse agonism at the H1 receptor, leading to the inhibition of the Gq/PLC/IP3 signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of its, and other, H1 receptor antagonist activities. A thorough understanding of these principles and methodologies is essential for the continued development of safer and more effective antihistaminic therapies.

References

An In-depth Technical Guide on the Anticholinergic Effects of Bromodiphenhydramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticholinergic effects of Bromodiphenhydramine, a first-generation ethanolamine antihistamine. The document elucidates the molecular mechanisms underlying its antimuscarinic activity, presents available quantitative and comparative data on its potency, and details established experimental protocols for assessing anticholinergic effects. Included are signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the pharmacology of this compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of antihistamines and their cholinergic interactions.

Introduction

This compound is a first-generation antihistamine belonging to the ethanolamine class, recognized for its efficacy in managing allergic rhinitis, urticaria, and other allergic conditions.[1] Beyond its primary histamine H1 receptor antagonist activity, this compound exhibits significant anticholinergic properties, contributing to both its therapeutic applications and its adverse effect profile.[1][2] This central antimuscarinic action is responsible for its use in treating motion sickness and drug-induced extrapyramidal symptoms.[1] However, it also leads to characteristic side effects such as sedation, dry mouth, blurred vision, and cognitive impairment.[3][4] Understanding the nuances of its anticholinergic activity is paramount for optimizing its clinical use and for the development of newer antihistamines with improved selectivity.

Mechanism of Anticholinergic Action

The anticholinergic effects of this compound stem from its ability to act as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[2] Acetylcholine, a primary neurotransmitter in the parasympathetic nervous system, regulates a wide array of physiological functions through its interaction with these G-protein coupled receptors. By binding to and blocking mAChRs, this compound inhibits the actions of acetylcholine, leading to a reduction in parasympathetic tone.

There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distributions and signaling pathways. The broad-spectrum antagonism of these receptors by this compound accounts for its diverse anticholinergic effects.

-

M1 Receptors: Predominantly found in the central nervous system (CNS) and autonomic ganglia, M1 receptor blockade is associated with cognitive deficits and memory impairment.

-

M2 Receptors: Primarily located in the heart, M2 receptor antagonism can lead to tachycardia.

-

M3 Receptors: Located in smooth muscles, salivary glands, and the eye, M3 receptor blockade results in effects such as urinary retention, dry mouth, and blurred vision.

-

M4 and M5 Receptors: Also present in the CNS, their precise roles in the context of anticholinergic side effects are still under investigation.

The following diagram illustrates the general signaling pathway of muscarinic receptor antagonism by this compound.

Quantitative and Comparative Anticholinergic Activity

Ethanolamine derivatives, as a class, are known to possess greater anticholinergic activity than other antihistamines.[1]

Table 1: Comparative Anticholinergic Potency of First-Generation Antihistamines (in vitro)

| Antihistamine | pA2 Value | Reference |

| Cyproheptadine | 8.2 ± 0.4 | [5] |

| Promethazine | - | [5] |

| Desloratadine | - | [5] |

| Diphenhydramine | 6.2 | [6] |

| Loratadine | - | [5] |

| Chlorpheniramine | - | [5] |

| Hydroxyzine | 4.8 | [6] |

| Pyrilamine | 4.8 ± 0.4 | [5] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency. Data for promethazine, desloratadine, loratadine, and chlorpheniramine from Orzechowski et al. (2005) were presented in rank order of potency without specific pA2 values.

Table 2: Antimuscarinic Activity of Selected H1-Receptor Antagonists

| Antihistamine | Muscarinic Receptor Affinity (Ki, nM) | Reference |

| Mequitazine | 5.0 | [7] |

| Cyproheptazine | - | [7] |

| Clemastine | - | [7] |

| Diphenylpyraline | - | [7] |

| Promethazine | 38 | [7] |

| Diphenhydramine | - | - |

| Mepyramine | 3,600 | [7] |

| Terfenadine | >10,000 | [7] |

| Azelastine | >10,000 | [7] |

| Hydroxyzine | >10,000 | [7] |

| Meclizine | >10,000 | [7] |

Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the primary ligand. A lower Ki value indicates a higher binding affinity. Specific Ki values for all compounds listed as having high affinity were not provided in the reference. Data for Diphenhydramine was not available in this specific study.

Experimental Protocols for Assessing Anticholinergic Effects

The anticholinergic activity of compounds like this compound can be quantified using a variety of in vitro and in vivo experimental protocols.

Radioligand Binding Assay

This is a standard method to determine the binding affinity of a drug to specific receptors.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

-

Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Isolated Guinea Pig Trachealis Muscle)

This assay measures the functional antagonism of muscarinic receptors in a physiological tissue preparation.

Objective: To determine the pA2 value of this compound against a muscarinic agonist in guinea pig tracheal smooth muscle.

Materials:

-

Male guinea pig.

-

Krebs-Henseleit solution.

-

Carbachol (muscarinic agonist).

-

This compound hydrochloride.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes, with frequent washing.

-

Control Response: Obtain a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissues and incubate with a known concentration of this compound for a predetermined period (e.g., 30-60 minutes).

-

Test Response: In the presence of this compound, repeat the cumulative concentration-response curve for carbachol.

-

Data Analysis: Compare the carbachol concentration-response curves in the absence and presence of this compound. A competitive antagonist will cause a parallel rightward shift of the curve. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. The pA2 value is determined from a Schild plot, which is a linear regression of log(dose ratio - 1) versus the negative logarithm of the molar concentration of the antagonist.

Conclusion

This compound is a first-generation antihistamine with pronounced anticholinergic effects mediated by the blockade of muscarinic acetylcholine receptors. While specific binding affinities for the individual muscarinic receptor subtypes are not well-documented, comparative studies and its classification as an ethanolamine derivative indicate significant antimuscarinic potency. The anticholinergic properties of this compound are integral to its therapeutic profile but also a primary source of its adverse effects. A thorough understanding of these effects, facilitated by the experimental protocols detailed in this guide, is essential for its appropriate clinical application and for the development of future antihistamines with enhanced receptor selectivity and improved safety profiles. Further research to quantify the binding affinities of this compound at each muscarinic receptor subtype is warranted to provide a more complete pharmacological characterization.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]

- 5. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Applications of Bromodiphenhydramine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodiphenhydramine is a first-generation antihistamine of the ethanolamine class, characterized by its potent antagonism of the histamine H1 receptor and significant antimuscarinic activity.[1][2][3] These dual pharmacological actions underpin its therapeutic applications in the management of allergic conditions and its use as a sedative and antiemetic.[2][4] This technical guide provides a comprehensive overview of the core pharmacology, therapeutic applications, and experimental evaluation of this compound. Due to the limited availability of specific quantitative data for this compound, data from the closely related ethanolamine antihistamine, Diphenhydramine, and other first-generation antihistamines are presented to provide a representative understanding of the compound class.

Introduction

This compound, a brominated derivative of diphenhydramine, is a classic first-generation H1 antihistamine.[5] Like other drugs in its class, it readily crosses the blood-brain barrier, leading to both therapeutic effects and notable side effects, primarily sedation.[3] Its clinical utility extends from alleviating symptoms of allergic rhinitis and urticaria to managing cough, nausea, and motion sickness.[2][4] This document serves as a technical resource for researchers and drug development professionals, detailing the mechanistic underpinnings, pharmacological properties, and evaluative methodologies pertinent to this compound and related compounds.

Mechanism of Action

This compound exerts its therapeutic effects primarily through two distinct mechanisms of action: histamine H1 receptor antagonism and muscarinic acetylcholine receptor antagonism.[3][6]

Histamine H1 Receptor Antagonism

This compound competitively inhibits the action of histamine at H1 receptors on various effector cells, including those in the respiratory tract, gastrointestinal tract, and blood vessels.[2] By blocking these receptors, it prevents the classic symptoms of allergic reactions mediated by histamine, such as increased capillary permeability, vasodilation, and pruritus.[4]

Muscarinic Acetylcholine Receptor Antagonism

As an ethanolamine derivative, this compound exhibits significant anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[2][3] This action contributes to its antiemetic effects and is also responsible for common side effects like dry mouth and blurred vision.[1][7]

Signaling Pathways

The pharmacological effects of this compound are a direct consequence of its interaction with H1 and muscarinic receptor signaling pathways.

Pharmacokinetics

This compound is well absorbed from the digestive tract.[2] It is metabolized in the liver by the cytochrome P-450 system, with some renal metabolism also occurring.[2] The protein binding is reported to be 96%, and it has a relatively short half-life of 1 to 4 hours.[2]

| Parameter | Value | Reference |

| Absorption | Well absorbed in the digestive tract | [2] |

| Protein Binding | 96% | [2] |

| Metabolism | Hepatic (cytochrome P-450 system); some renal | [2] |

| Half-life | 1 to 4 hours | [2] |

| Age Group (years) | Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |

| 2-5 | 6.25 - 12.5 | 48.7 ± 21.3 | 1.5 (1.0 - 4.0) | 308 ± 127 | [8] |

| 6-11 | 12.5 - 25 | 81.8 ± 33.1 | 1.5 (1.0 - 4.0) | 587 ± 234 | [8] |

| 12-17 | 25 - 50 | 92.4 ± 34.6 | 1.5 (1.0 - 4.0) | 736 ± 268 | [8] |

Therapeutic Applications & Efficacy

This compound is indicated for the management of symptoms related to hay fever and other allergies.[2] Its sedative properties have also led to its use in managing insomnia, while its antiemetic and antimuscarinic effects make it useful for motion sickness and irritant cough.[2][4]

Note: Specific clinical efficacy data for this compound is limited. The following table summarizes efficacy data for the related first-generation antihistamine, Brompheniramine, in allergic rhinitis.

| Treatment | Symptom Score Reduction (vs. Placebo) | Physician's Global Assessment (vs. Placebo) | Reference |

| Brompheniramine 12 mg bid | Significant improvement at days 3, 7, and 14 (p ≤ 0.05) | Significant improvement at days 3, 7, and 14 (p ≤ 0.05) | [9] |

| Terfenadine 60 mg bid | No significant difference | Significant improvement at day 14 (p ≤ 0.05) | [9] |

Safety and Tolerability

As a first-generation antihistamine, this compound is associated with a range of side effects, primarily due to its central nervous system depressant and anticholinergic activities.

Common Adverse Effects: [1][7]

-

Drowsiness and sedation

-

Dizziness

-

Dry mouth, nose, and throat

-

Blurred vision

-

Urinary retention

Less Common/Serious Adverse Effects:

-

Confusion

-

Excitement (especially in children)

-

Tachycardia

| Antihistamine | Sedation Incidence | Reference |

| First-Generation | ||

| Diphenhydramine | High | [10] |

| Chlorpheniramine | Moderate | [10] |

| Hydroxyzine | Very High | [10] |

| Second-Generation | ||

| Cetirizine | Low to Moderate | [10] |

| Loratadine | Low | [10] |

| Fexofenadine | Very Low | [10] |

Experimental Protocols

Receptor Binding Assay (General Protocol)

This protocol outlines the general methodology for determining the binding affinity of a compound to histamine H1 or muscarinic receptors.

Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., cells transfected with the human H1 receptor gene). Centrifuge the homogenate to pellet the membranes, which are then resuspended in a suitable buffer.

-

Incubation: In a series of tubes, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound (this compound). Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of a known antagonist (non-specific binding).

-

Separation: After incubation to equilibrium, rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine-Induced Wheal and Flare Suppression Test (in vivo)

This clinical pharmacology model assesses the in vivo H1-antihistaminic activity of a drug.

Methodology:

-

Subject Selection: Enroll healthy adult volunteers.

-

Baseline Measurement: Inject a fixed concentration of histamine intradermally into the forearm and measure the resulting wheal (swelling) and flare (redness) areas after a specified time (e.g., 15 minutes).

-

Drug Administration: Administer a single dose of this compound or placebo.

-

Post-Dose Measurements: At various time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), repeat the histamine injection at a different site on the forearm and measure the wheal and flare areas.

-

Data Analysis: Calculate the percentage inhibition of the wheal and flare areas at each time point compared to baseline. This allows for the determination of the onset, magnitude, and duration of the antihistaminic effect.

Conclusion

This compound is a first-generation antihistamine with established efficacy in treating allergic conditions, attributable to its H1 receptor antagonism. Its significant antimuscarinic activity and ability to cross the blood-brain barrier contribute to its sedative and antiemetic properties, as well as its characteristic side effect profile. While specific quantitative data for this compound are not extensively available in recent literature, a comprehensive understanding of its pharmacological profile can be extrapolated from data on related ethanolamine antihistamines. Further research, particularly well-controlled clinical trials and detailed pharmacokinetic studies, would be beneficial to more precisely define its therapeutic index and optimize its clinical use in an era of newer-generation antihistamines.

References

- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. This compound | C17H20BrNO | CID 2444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound HYDROCHLORIDE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Antihistamines: first generation vs newer antihistamines [aaaai.org]

- 8. researchgate.net [researchgate.net]

- 9. Brompheniramine, loratadine, and placebo in allergic rhinitis: a placebo-controlled comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Bromodiphenhydramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical methodologies for the qualitative and quantitative analysis of Bromodiphenhydramine hydrochloride. The protocols and data presented are intended to support research, development, and quality control activities.

Titrimetric Analysis

Titrimetry offers a classical and robust method for the assay of this compound hydrochloride, particularly for the bulk drug substance. The United States Pharmacopeia (USP) outlines a non-aqueous titration method.

Experimental Protocol: Non-Aqueous Titration

Objective: To determine the purity of this compound Hydrochloride bulk drug.

Principle: The hydrochloride salt of the weakly basic this compound is titrated with a strong acid (perchloric acid) in a non-aqueous solvent (glacial acetic acid). Mercuric acetate is added to react with the chloride ions, forming soluble mercuric chloride and preventing interference. The endpoint is determined using a visual indicator.

Reagents and Equipment:

-

This compound Hydrochloride Reference Standard (USP)

-

Glacial Acetic Acid

-

Benzene

-

Mercuric Acetate TS (Test Solution)

-

Crystal Violet TS (Test Solution)

-

0.1 N Perchloric Acid in Glacial Acetic Acid

-

Analytical balance

-

Burette

-

Flask

Procedure:

-

Accurately weigh approximately 700 mg of this compound Hydrochloride.

-

Dissolve the sample in 50 mL of glacial acetic acid in a suitable flask.

-

Add 10 mL of benzene and 15 mL of mercuric acetate TS.

-

Add 2 drops of crystal violet TS as an indicator.

-

Titrate with 0.1 N perchloric acid VS to a green endpoint.

-

Perform a blank determination by titrating the same volume of solvents and reagents without the sample.

-

Make any necessary correction based on the blank titration.

Calculation: Each mL of 0.1 N perchloric acid is equivalent to 37.07 mg of C₁₇H₂₀BrNO·HCl.[1]

Calculation Formula:

Where:

-

V_s = Volume of perchloric acid consumed by the sample (mL)

-

V_b = Volume of perchloric acid consumed by the blank (mL)

-

N = Normality of the perchloric acid (mol/L)

-

E = Equivalent weight of this compound HCl (37.07 mg/mL)

-

W = Weight of the sample (mg)

Spectroscopic Methods

Spectroscopic techniques are primarily used for the identification and characterization of this compound hydrochloride.

Ultraviolet (UV) Absorption Spectroscopy

Objective: To identify this compound Hydrochloride based on its UV absorption profile.

Protocol:

-

Solvent: 0.1 N Sulfuric Acid.

-

Preparation of Standard Solution: Prepare a solution with a concentration of 15 µg/mL of this compound Hydrochloride RS in the solvent.

-

Sample Preparation: Prepare a sample solution of the same concentration.

-

Measurement: Record the UV absorption spectrum from 200 to 400 nm.

-

Identification: The UV absorption spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as that of the standard solution. The USP specifies that the absorptivities at 228 nm, calculated on the dried basis, should not differ by more than 3.0%.[1]

Infrared (IR) Absorption Spectroscopy

Objective: To confirm the identity of this compound Hydrochloride by comparing its IR spectrum to that of a reference standard.

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing the sample or use another suitable IR sampling technique.

-

Measurement: Record the infrared spectrum over a suitable range (e.g., 4000 to 400 cm⁻¹).

-

Identification: The IR absorption spectrum of the sample should be concordant with the spectrum of the USP this compound Hydrochloride Reference Standard.[1]

Chromatographic Methods

Chromatographic techniques, particularly HPLC and GC, are essential for the separation, identification, and quantification of this compound hydrochloride and its related substances. While specific validated methods for this compound hydrochloride are not widely published, methods for the closely related compound, Diphenhydramine hydrochloride, are readily adaptable and provide a strong starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound hydrochloride in both bulk form and pharmaceutical formulations. Purity determination by HPLC is a standard quality control measure.[2]

Objective: To quantify this compound Hydrochloride and separate it from potential impurities or other active ingredients.

Chromatographic Conditions (Example 1):

| Parameter | Condition |

|---|---|

| Column | Arcus EP-C18 (4.6 mm x 250 mm, 5 µm)[3] |

| Mobile Phase | Methanol:Acetonitrile:Water:10mM Heptane sulfonate & 13mM Triethylamine (10:26:64) at pH 3.3[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection | UV at 254 nm[3] |

| Injection Volume | 20 µL |

| Temperature | Ambient |

Chromatographic Conditions (Example 2 - Stability Indicating):

| Parameter | Condition |

|---|---|

| Column | Inertsil ODS C18 (4.6 mm x 250 mm, 5 µm)[4] |

| Mobile Phase | 15mM Ammonium acetate buffer:Acetonitrile (60:40 V/V)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Detection | PDA detector, wavelength not specified in abstract[4] |

| Injection Volume | 10 µL[4] |

| Temperature | Ambient |

Sample Preparation (General):

-

Standard Stock Solution: Accurately weigh about 25 mg of this compound Hydrochloride RS into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 10-150 µg/mL).

-

Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to about 25 mg of this compound Hydrochloride, to a 25 mL volumetric flask. Add about 15 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

The following table summarizes validation parameters from published HPLC methods for Diphenhydramine HCl, which can be used as a reference for method development for this compound HCl.

| Parameter | Method 1[3] | Method 2[5] | Method 3[4] |

| Linearity Range (µg/mL) | 1 - 5 | Not Specified | 10 - 30 |

| Correlation Coefficient (r²) | > 0.999 | Not Specified | 0.996 |

| LOD (µg/mL) | 1.04 | 0.07 | Not Specified |

| LOQ (µg/mL) | 3.17 | 0.20 | Not Specified |

| Accuracy (% Recovery) | 96.0 - 100.0 | 99.20 | Not Specified |

| Precision (%RSD) | < 2% | 0.5 | Not Specified |

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Objective: To provide a green analytical method for the quantification of this compound.

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Column | Zebron Phase: ZB-DRUG-1[6][7] |

| Carrier Gas | Nitrogen[6][7] |

| Flow Rate | 1.0 mL/min[6][7] |

| Injection Volume | 1 µL (Split ratio 1:10)[6][7] |

| Injector Temp. | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

| Oven Program | Initial temp 210°C for 1 min, then ramp at 10°C/min to 280°C and hold for 2 min.[6] |

Sample Preparation:

-

Standard Stock Solution: Prepare a stock solution of this compound Hydrochloride RS in a suitable solvent like methanol (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-10 µg/mL).[6][7]

-

Sample Solution: Prepare the sample solution from the formulation in the same solvent to achieve a concentration within the calibration range.

| Parameter | Result[6][7] |

| Linearity Range (µg/mL) | 2 - 10 |

| Correlation Coefficient (r²) | 0.993 |

| LOD (µg/mL) | 0.2 |

| LOQ (µg/mL) | 0.5 |

| Accuracy (% Recovery) | ~98% |

| Precision (%RSD) | Intraday: 1.118, Interday: 1.16 |

Visualizations

Mechanism of Action

This compound is a first-generation antihistamine that acts as an inverse agonist at the histamine H1 receptor. This action blocks the effects of histamine, which is released during allergic reactions.